![molecular formula C14H13N5 B14168169 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 878421-37-5](/img/structure/B14168169.png)
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of indole and triazolopyrimidine. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indole-2,3-dione with 5-amino-1H-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反应分析
Types of Reactions
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and triazole nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学研究应用
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
作用机制
The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, its anticancer activity is attributed to the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with chloro substituents.
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Contains an indole moiety but differs in the triazole structure.
Uniqueness
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined indole and triazolopyrimidine structure, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway specifically makes it a promising candidate for anticancer research .
属性
CAS 编号 |
878421-37-5 |
|---|---|
分子式 |
C14H13N5 |
分子量 |
251.29 g/mol |
IUPAC 名称 |
7-(2,3-dihydroindol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N5/c1-10-8-13(19-14(17-10)15-9-16-19)18-7-6-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
REQCTSWIURZECM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


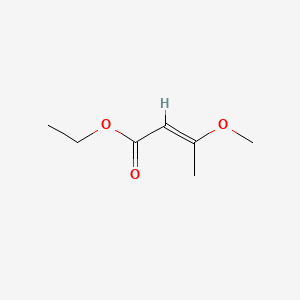
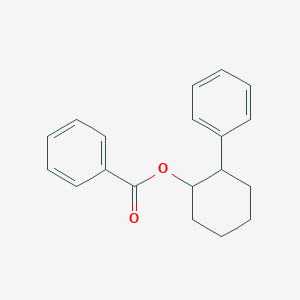
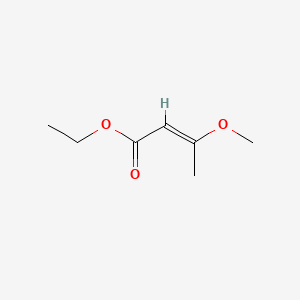

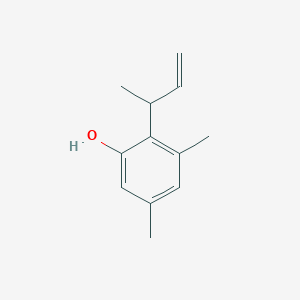
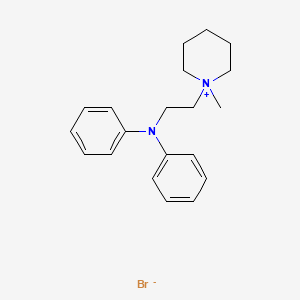
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
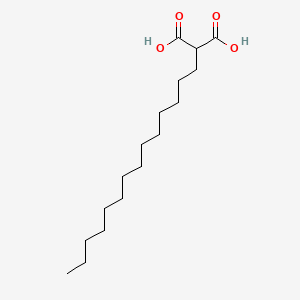

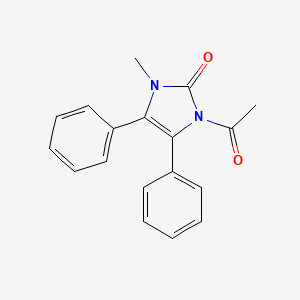
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
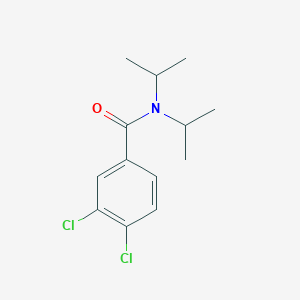
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
